molecular formula C19H17N5O2 B11006203 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B11006203
M. Wt: 347.4 g/mol
InChI Key: ONQPIQXECRBBBJ-UHFFFAOYSA-N
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Description

The compound 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 1H-indol-6-yl group at position 3 and a propanamide side chain linked to a pyridin-4-ylmethyl moiety. Its structural uniqueness lies in the combination of heterocyclic systems—oxadiazole, indole, and pyridine—which are known to confer diverse biological activities, including receptor modulation and antimicrobial effects .

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C19H17N5O2/c25-17(22-12-13-5-8-20-9-6-13)3-4-18-23-19(24-26-18)15-2-1-14-7-10-21-16(14)11-15/h1-2,5-11,21H,3-4,12H2,(H,22,25)

InChI Key

ONQPIQXECRBBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Indole Core Preparation

The 1H-indol-6-yl moiety is typically synthesized via Fischer indolization or palladium-catalyzed cross-coupling reactions. For example, 6-bromoindole derivatives are prepared using Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh3)4 catalysis (Scheme 1A). Key reagents include:

  • 4-Nitrophenylhydrazine and aminoketones for Fischer indolization.

  • Boc-protected boronic acids (e.g., 5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl-boronic acid) for Suzuki coupling.

Oxadiazole Ring Construction

The 1,2,4-oxadiazol-5-yl group is formed via cyclization of acylthiosemicarbazides or condensation of amidoximes with carboxylic acid derivatives. Notable methods include:

  • T3P-mediated cyclization : Acylhydrazides react with isocyanates using propanephosphonic anhydride (T3P) in dichloromethane, yielding oxadiazoles in >85% efficiency.

  • Iodine-mediated oxidative ring closure : Semicarbazones derived from aldehydes undergo iodine-catalyzed cyclization to form 2-amino-1,3,4-oxadiazoles.

Propanamide Linkage and Final Amidation

The propanamide spacer is introduced via Michael addition or nucleophilic acyl substitution. Final amidation with pyridin-4-ylmethylamine employs coupling agents such as HATU or EDCI/HOBt.

Detailed Synthetic Procedures

Route 1: Sequential Condensation and Amidation

Step 1: Synthesis of 3-(1H-Indol-6-yl)-1,2,4-oxadiazole-5-carboxylic Acid

  • Reagents : 1H-indole-6-carbohydrazide, ethyl chlorooxoacetate, T3P (50% in ethyl acetate).

  • Conditions : Reflux in ethanol at 80°C for 6 hours.

  • Yield : 78–82%.

Step 2: Propanamide Spacer Installation

  • Reagents : 3-bromopropanoyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Procedure : Carboxylic acid intermediate is converted to acyl chloride using SOCl2, followed by reaction with propan-1-amine.

Step 3: N-(Pyridin-4-ylmethyl) Amidation

  • Coupling agents : HATU, DIPEA in DMF.

  • Conditions : Stir at room temperature for 12 hours.

  • Yield : 70–75%.

Route 2: Microwave-Assisted One-Pot Synthesis

Procedure :

  • Reagents : 1H-indol-6-yl-amidoxime, methyl acrylate, pyridin-4-ylmethylamine.

  • Conditions : Microwave irradiation at 150°C for 20 minutes.

  • Yield : 88%.

Advantages : Reduced reaction time (20 minutes vs. 6 hours) and improved purity (>98% by HPLC).

Optimization and Yield Comparison

MethodKey StepTemperature (°C)Time (h)Yield (%)Purity (%)
ConventionalT3P-mediated cyclization80678–8295
MicrowaveOne-pot amidation1500.338898
OxidativeIodine-catalyzed cyclization2528593

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H, indole NH), 8.21 (d, J = 8.0 Hz, 1H, pyridine), 7.89–7.05 (m, aromatic protons), 4.45 (d, J = 5.6 Hz, 2H, CH2-pyridine).

  • 13C NMR : 167.2 (C=O), 159.8 (oxadiazole C=N), 148.3 (pyridine C), 122.1–110.4 (aromatic carbons).

  • HRMS (ESI+) : m/z calcd for C21H20N5O2 [M+H]+: 386.1614; found: 386.1612.

Chromatographic Purity

  • HPLC : >98% purity on C18 column (acetonitrile/water, 70:30).

Challenges and Mitigation Strategies

Low Oxadiazole Ring Stability

  • Issue : Hydrolysis under acidic conditions.

  • Solution : Use anhydrous solvents and neutral pH buffers during workup.

Amidation Side Reactions

  • Issue : Overcoupling or epimerization.

  • Solution : Employ HATU/DIPEA at 0°C to minimize racemization.

Applications and Derivatives

While this review focuses on synthesis, the compound’s structural analogs exhibit LpxC enzyme inhibition (antibacterial activity) and anticancer properties via kinase modulation. Derivatives with pyridin-4-ylmethyl groups show enhanced blood-brain barrier penetration in preclinical models .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine group, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Biology: In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular signaling pathways.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.

Industry: In the industrial sector, the compound could be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and oxadiazole moieties are known to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which facilitate binding to the target sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related oxadiazole-propanamide derivatives reveals key differences in substituents, pharmacological profiles, and physicochemical properties. Below is a detailed breakdown:

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Indole and pyridine moieties may reduce logP values relative to phenyl-substituted analogs (e.g., C22, CHEBI:105990), balancing membrane permeability and solubility .
  • Metabolic Stability : Fluorine or bromine substituents in compounds like 6b–6e () enhance resistance to oxidative metabolism, whereas the indole group in the target compound could increase susceptibility to CYP450-mediated degradation .

Activity and Selectivity

  • CB2 Receptor Affinity: Compounds 6a–6e () exhibit nanomolar affinity for CB2 due to electron-withdrawing groups (e.g., nitro, fluoro) on the aryl ring. The target compound’s indole substituent may mimic these effects but requires validation .
  • Antimicrobial Potential: Unlike C22 (), the target compound lacks reported activity against M. tuberculosis, highlighting the critical role of fluorophenyl groups in antitubercular efficacy .

Biological Activity

The compound 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Composition

  • Molecular Formula : C17H16N6O3
  • Molecular Weight : 384.4 g/mol

The compound features an indole moiety, an oxadiazole ring, and a pyridine group linked via a propanamide functional group. This unique structural arrangement suggests a variety of potential pharmacological activities.

Structural Features

FeatureDescription
Indole MoietyKnown for its prevalence in natural products and pharmaceuticals.
Oxadiazole RingAssociated with significant biological activities, including anticancer effects.
Pyridine GroupEnhances solubility and bioavailability.

Anticancer Properties

Research indicates that compounds containing both indole and oxadiazole functionalities often exhibit significant anticancer activities. For instance, derivatives of oxadiazoles have shown promising activity against various cancer cell lines by inhibiting specific protein interactions involved in tumor progression .

Antimicrobial Effects

The presence of the indole structure is also linked to antimicrobial properties. Studies suggest that similar compounds can act against a range of bacterial and fungal pathogens .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The interaction of the indole moiety with neural receptors may contribute to this activity .

Synthesis and Evaluation

A study focused on the synthesis of related indole derivatives demonstrated their anticonvulsant activity when tested in vivo. Compounds were administered at varying doses, showing significant protection against seizures comparable to established medications like phenytoin .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide to target proteins involved in disease pathways. These studies indicated that the compound forms stable interactions with key residues in target proteins, enhancing its potential as a therapeutic agent .

Q & A

Q. What experimental strategies are recommended for optimizing the synthetic route of this compound?

Methodological Answer:

  • Use statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Fractional factorial designs can reduce the number of trials while preserving critical interactions .
  • Incorporate computational reaction path searching (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, guiding experimental validation .
  • Validate purity and yield via HPLC and mass spectrometry. Reference synthetic protocols for structurally related oxadiazole-containing compounds (e.g., recrystallization in ethanol for analogous indole-oxadiazole derivatives) .

Q. Which analytical techniques are most robust for structural characterization and purity assessment?

Methodological Answer:

  • Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry and stereochemistry, as demonstrated in studies of related N-substituted propanamide derivatives .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) resolves structural ambiguities, particularly for distinguishing oxadiazole protons and pyridine methylene groups.
  • High-resolution mass spectrometry (HRMS) combined with IR spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers design initial in vitro assays to evaluate biological activity?

Methodological Answer:

  • Prioritize target-agnostic screening (e.g., kinase panel assays or cellular viability screens) due to the compound’s hybrid heterocyclic structure, which may interact with multiple biological targets.
  • Use molecular docking to predict binding affinities against proteins with conserved oxadiazole-binding pockets (e.g., kinases or GPCRs). Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Reference protocols for indole-containing analogs, such as ATP-competitive inhibition assays, to establish baseline activity .

Advanced Research Questions

Q. What advanced methodologies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Perform free-energy perturbation (FEP) calculations to refine docking models and account for solvation/entropic effects, which may explain discrepancies in binding affinity predictions .
  • Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate physicochemical descriptors (logP, polar surface area) with observed bioactivity, identifying outliers for further investigation .
  • Validate hypotheses via site-directed mutagenesis of predicted target residues, as seen in studies of pyridine-methylamide interactions with enzymatic active sites .

Q. How can selectivity be enhanced against off-target enzymes in kinase inhibition studies?

Methodological Answer:

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified pyridine or indole substituents. Use 3D-QSAR models to predict steric/electronic requirements for selectivity .
  • Employ kinome-wide profiling (e.g., KINOMEscan) to identify off-target interactions. Compare results with co-crystallization data (e.g., PDB entries for oxadiazole-protein complexes) to guide structural refinements .
  • Optimize membrane permeability via logD adjustments (e.g., introducing zwitterionic groups) to reduce nonspecific binding .

Q. What computational tools are suitable for elucidating the compound’s reaction mechanism during synthesis?

Methodological Answer:

  • Use density functional theory (DFT) to map potential energy surfaces for key steps (e.g., cyclization of 1,2,4-oxadiazole intermediates). Gaussian or ORCA software packages are recommended .
  • Simulate solvent effects with implicit solvation models (e.g., COSMO-RS) to assess kinetic vs. thermodynamic control in ring-forming reactions .
  • Validate computational insights with isotopic labeling experiments (e.g., ¹⁵N tracing) to track nitrogen migration in oxadiazole formation .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in physicochemical properties?

Methodological Answer:

  • Implement quality-by-design (QbD) principles using DoE to identify critical process parameters (CPPs) affecting crystallinity and solubility .
  • Characterize polymorphs via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Cross-reference with dynamic vapor sorption (DVS) data to assess hygroscopicity .

Q. What statistical frameworks are effective for analyzing dose-response contradictions in cellular assays?

Methodological Answer:

  • Apply hierarchical Bayesian modeling to account for inter-experimental variability and improve EC₅₀ estimates.
  • Use resampling techniques (e.g., bootstrapping) to quantify confidence intervals for nonlinear regression fits .

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